5-Bromobenzothiazole
Overview
Description
5-Bromobenzothiazole is an aromatic heterocyclic compound with the molecular formula C7H4BrNS. It is a derivative of benzothiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Biochemical Analysis
Biochemical Properties
5-Bromobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce DNA damage and cause cell cycle arrest at the G2/M phase in cancer cells . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can elevate levels of reactive oxygen species (ROS), which in turn affects mitochondrial function and triggers apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating transcription factors. The compound’s ability to induce DNA damage is a key aspect of its molecular mechanism, contributing to its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained DNA damage and prolonged cell cycle arrest, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s activity, enabling it to interact with target biomolecules more effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromobenzothiazole can be synthesized through several methods. One common approach involves the bromination of benzothiazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like ethanol or toluene.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
5-Bromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Bromobenzothiazole and its derivatives often involves interaction with specific molecular targets. For example, in medicinal chemistry, these compounds can inhibit enzymes or interact with DNA to exert their biological effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Bromobenzothiazole: Another brominated derivative of benzothiazole, differing in the position of the bromine atom.
5-Bromo-1,3-benzoxazole: A structurally similar compound where the sulfur atom in benzothiazole is replaced by an oxygen atom.
Uniqueness: 5-Bromobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDRUWQFQJGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394152 | |
Record name | 5-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-11-6 | |
Record name | 5-Bromobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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